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Compound of Interest

1,3,4-Thiadiazol-2-amine, 5-
(ethylthio)-

Cat. No.: B079566

Compound Name:

An In-Depth Technical Guide to the Synthesis and Characterization of 1,3,4-Thiadiazol-2-
amine, 5-(ethylthio)-

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization
of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- (CAS No: 25660-70-2). The 1,3,4-thiadiazole
scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide
spectrum of pharmacological activities.[1][2] This document details a robust and field-proven
two-step synthetic pathway, beginning with the cyclization of thiosemicarbazide to form the key
intermediate, 2-amino-5-mercapto-1,3,4-thiadiazole, followed by a selective S-alkylation to yield
the target compound. We elaborate on the rationale behind methodological choices, provide
step-by-step experimental protocols, and outline a full suite of characterization techniques,
including FT-IR, NMR, and Mass Spectrometry, to ensure structural verification and purity
assessment. This guide is intended for researchers and scientists in organic synthesis and
drug development, offering both practical protocols and the theoretical basis for the synthesis
of this important molecular scaffold.

Introduction: The Significance of the 1,3,4-
Thiadiazole Scaffold
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Heterocyclic compounds form the backbone of modern pharmacology, and among them, the
1,3,4-thiadiazole ring is a privileged structure. Its unique arrangement of nitrogen and sulfur
atoms allows it to act as a hydrogen bond donor and acceptor, facilitating interactions with a
multitude of biological targets. Consequently, derivatives of 2-amino-1,3,4-thiadiazole are
known to exhibit remarkable biological activities, including antimicrobial, antitumor, antifungal,
and anti-inflammatory properties.[1][2][3]

The target molecule of this guide, 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-, incorporates this
potent scaffold. The addition of an ethylthio group at the 5-position modulates the molecule's
lipophilicity, which can significantly influence its pharmacokinetic and pharmacodynamic profile.
Beyond its potential in medicinal chemistry, this compound has also been specifically
investigated for industrial applications, such as an effective corrosion inhibitor for copper in
acidic environments.[4]

Property Value Reference

5-(Ethylsulfanyl)-1,3,4-
IUPAC Name o i [5]
thiadiazol-2-amine

CAS Number 25660-70-2 [5]
Molecular Formula CaH7NsS2 [5][6]
Molecular Weight 161.25 g/mol [51[6]

Retrosynthetic Analysis and Synthesis Strategy

A logical and efficient synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles relies on the
construction of a common, versatile intermediate. The most established approach involves the
initial formation of the thiadiazole ring, followed by the introduction of the desired substituent at
the 5-position.

Retrosynthetic Disconnection:

The C-S bond of the ethylthio group is the most logical point for disconnection. This
retrosynthetic step reveals two key synthons: the nucleophilic thiol of 2-amino-5-mercapto-
1,3,4-thiadiazole and an electrophilic ethyl source (e.g., ethyl iodide). The 2-amino-5-mercapto-
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1,3,4-thiadiazole precursor is readily accessible from the cyclization of thiosemicarbazide and
carbon disulfide, a foundational reaction in heterocyclic chemistry.[2][7]

This two-step strategy is advantageous because it allows for the synthesis of a wide array of 5-
alkylthio derivatives from a single, easily prepared precursor, making it a highly modular and
efficient route.
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Figure 1: Overall two-step synthetic pathway.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of the target compound.
All procedures should be conducted in a well-ventilated fume hood with appropriate personal
protective equipment (PPE).

Protocol 1: Synthesis of Precursor: 2-Amino-5-
mercapto-1,3,4-thiadiazole

This procedure details the cyclization of thiosemicarbazide with carbon disulfide in a basic
medium. The base (potassium hydroxide) deprotonates the thiosemicarbazide, facilitating its
reaction with CSz, and subsequently catalyzes the intramolecular cyclization with the
elimination of water to form the stable heterocyclic ring.
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Materials:

Thiosemicarbazide (0.1 mol)

Potassium hydroxide (KOH) (0.1 mol)

Carbon disulfide (CS2) (0.12 mol)

Absolute Ethanol (150 mL)

Concentrated Hydrochloric Acid (HCI)

Distilled water

Procedure:

In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer,
dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).

To this solution, add thiosemicarbazide (0.1 mol) and stir until fully dissolved.

Cool the mixture in an ice bath. Carefully add carbon disulfide (0.12 mol) dropwise to the
stirring suspension over 15-20 minutes. Caution: CSz is highly volatile and flammable.

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for
6-8 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature and reduce the solvent volume by
approximately half using a rotary evaporator.

Pour the concentrated mixture into 200 mL of ice-cold water.

Carefully acidify the aqueous solution with concentrated HCI with constant stirring until the
pH is approximately 5-6. A pale-yellow precipitate will form.

Collect the precipitate by vacuum filtration, wash thoroughly with cold distilled water to
remove any inorganic salts, and dry under vacuum. The product can be purified further by
recrystallization from ethanol if necessary.[7][8]
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Protocol 2: Synthesis of 1,3,4-Thiadiazol-2-amine, 5-
(ethylthio)-

This protocol describes the S-alkylation of the thiol group on the precursor. The thiol is

deprotonated by a mild base to form a thiolate anion, which is a potent nucleophile. This anion

then attacks the electrophilic carbon of ethyl iodide in a classic SN2 reaction to form the
desired C-S bond.

Materials:

2-Amino-5-mercapto-1,3,4-thiadiazole (0.05 mol)
Ethyl iodide (Etl) or Ethyl bromide (EtBr) (0.055 mol)
Potassium carbonate (K2COs) or Triethylamine (TEA) (0.06 mol)

Dimethylformamide (DMF) or Acetonitrile (50 mL)

Procedure:

In a 100 mL round-bottom flask, suspend 2-Amino-5-mercapto-1,3,4-thiadiazole (0.05 mol)
and potassium carbonate (0.06 mol) in DMF (50 mL).

Stir the mixture at room temperature for 20 minutes to facilitate the formation of the thiolate
salt.

Add ethyl iodide (0.055 mol) dropwise to the suspension.

Continue stirring the reaction mixture at room temperature for 4-6 hours, or until TLC
indicates the consumption of the starting material.

Once the reaction is complete, pour the mixture into 250 mL of ice-cold water. A solid
precipitate should form.

Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

Collect the solid product by vacuum filtration.
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e Wash the crude product extensively with water to remove DMF and any remaining salts, then
dry it under vacuum.

e The final product can be purified by recrystallization from an appropriate solvent system
(e.g., ethanol/water) to yield a pure crystalline solid.
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Figure 2: General workflow for the S-alkylation and purification process.
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In-Depth Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized

1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-. The expected data from standard analytical

techniques are summarized below.

Spectroscopic and Analytical Data

Technique

Expected Observations

1H NMR (DMSO-ds)

0 ~7.2-7.5 ppm (s, 2H, -NH2): A broad singlet for
the amine protons. & ~3.1 ppm (q, 2H, -S-CHz-
CHs): A quartet for the methylene protons
adjacent to the sulfur. & ~1.3 ppm (t, 3H, -S-
CH2-CHs): A triplet for the terminal methyl
protons.[1]

13C NMR (DMSO-de)

0 ~168 ppm (C2-NHz): Carbon of the thiadiazole
ring attached to the amine. & ~155 ppm (C5-S-
Et): Carbon of the thiadiazole ring attached to
the ethylthio group. & ~28 ppm (-S-CHz-):
Methylene carbon. & ~15 ppm (-CHs): Methyl
carbon.[9][10]

FT-IR (KBr, cm~1)

~3300-3100 cm~1: N-H stretching vibrations of
the primary amine group. ~2970-2850 cm~1: C-
H stretching of the ethyl group. ~1620 cm~1:
C=N stretching of the thiadiazole ring.[1][10]
~830 cm~1; C-S-C stretching vibration.[10]

Mass Spec. (El)

m/z = 161: Molecular ion peak [M]*
corresponding to the molecular weight of
CaH7N3S2.[10]

Elemental Analysis

Calculated for C4aH7N3S2: C, 29.79%; H, 4.38%;
N, 26.06%:; S, 39.77%. Found values should be

within £0.4% of calculated values.

Applications and Future Directions
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The primary documented application of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- is as a
corrosion inhibitor, where it demonstrates significant efficacy in protecting copper surfaces in
acidic media.[4] The molecule likely adsorbs onto the metal surface, forming a protective
barrier that prevents corrosive attack.

Given the extensive biological activities of the 2-amino-1,3,4-thiadiazole core, this compound
and its analogues are prime candidates for further investigation in drug discovery programs.[1]
[3] Future research could focus on:

o Antimicrobial Screening: Evaluating its efficacy against a panel of pathogenic bacteria and
fungi.

e Anticancer Studies: Assessing its cytotoxicity against various cancer cell lines.

e Enzyme Inhibition Assays: Investigating its potential as an inhibitor for enzymes like carbonic
anhydrase, which is a known target for thiadiazole derivatives.[1]

e Analogue Synthesis: Using the modular synthetic route described herein to create a library of
5-alkylthio derivatives with varying chain lengths and branching to establish structure-activity
relationships (SAR).

Conclusion

This technical guide has presented a detailed, reliable, and well-grounded methodology for the
synthesis of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-. By employing a two-step strategy
centered on the versatile 2-amino-5-mercapto-1,3,4-thiadiazole intermediate, this approach
offers efficiency and modularity. The comprehensive characterization data provided serves as a
benchmark for researchers to validate their synthetic outcomes. The established utility of this
compound as a corrosion inhibitor, combined with the vast therapeutic potential of its core
scaffold, underscores its importance as a target for both industrial and academic research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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